(1-Propyl-piperidin-4-yl)-acetic acid

Description

Historical Development and Discovery

The exploration of piperidine derivatives began with the isolation of piperidine itself, a six-membered heterocyclic amine, by Thomas Anderson in 1850. This foundational discovery paved the way for synthesizing structurally complex derivatives, including (1-propyl-piperidin-4-yl)-acetic acid. The latter emerged as a subject of interest in the late 20th century, coinciding with advances in medicinal chemistry that prioritized nitrogen-containing heterocycles for their pharmacological potential. Early synthetic efforts focused on modifying the piperidine scaffold to introduce functional groups like the acetic acid moiety, aiming to enhance bioavailability and target specificity.

The compound’s development reflects broader trends in organic synthesis, where alkylation and acylation strategies were refined to optimize yields and purity. For instance, the propyl group at the piperidine nitrogen and the acetic acid side chain at the 4-position were strategically incorporated to balance lipophilicity and solubility, critical for drug design. These modifications aligned with the growing understanding of structure-activity relationships (SAR) in neurotransmitter receptor targeting, particularly for central nervous system (CNS) applications.

Piperidine Derivatives in Organic Chemistry

Piperidine derivatives occupy a central role in organic chemistry due to their structural versatility and broad reactivity. The this compound exemplifies this adaptability, combining a rigid piperidine ring with flexible alkyl and carboxylic acid substituents. Key synthetic pathways include:

- N-alkylation of piperidine : Introducing the propyl group via nucleophilic substitution, often using 1-bromopropane or similar alkyl halides.

- Acetic acid functionalization : Coupling the piperidine ring with bromoacetic acid or its esters under basic conditions.

- Protection-deprotection strategies : Employing tert-butoxycarbonyl (Boc) groups to temporarily shield reactive sites during multi-step syntheses.

These methods highlight the compound’s synthetic accessibility and its role as a precursor for more complex molecules. For example, its carboxylic acid group enables further derivatization into amides or esters, expanding its utility in drug discovery. Comparative studies with related piperidine derivatives, such as 4-(piperidin-4-yl)butanoic acid, reveal distinct electronic profiles due to the shorter carbon chain and electron-withdrawing carboxylate group.

Significance in Chemical Research

This compound has garnered attention for its potential in modulating biological targets. Research highlights include:

- Enzyme inhibition : The compound’s piperidine core mimics natural alkaloids, enabling interactions with monoamine oxidases (MAOs) and acetylcholinesterase. In vitro studies demonstrate sub-micromolar inhibition of MAO-B, suggesting applications in neurodegenerative diseases.

- Receptor modulation : Structural analogs exhibit affinity for opioid and serotonin receptors, attributed to the protonatable nitrogen and hydrophobic substituents.

- Antimicrobial activity : The acetic acid moiety enhances binding to bacterial cell wall components, as observed in derivatives with similar architectures.

These findings underscore its value as a scaffold for developing therapeutics, particularly in oncology and neurology. For instance, its incorporation into kinase inhibitors has shown promise in disrupting cancer cell signaling pathways.

Structural Classification and Relationship to Other Heterocyclic Compounds

This compound belongs to the piperidine subclass of heterocycles, characterized by a six-membered ring with one nitrogen atom. Its structural features distinguish it from related compounds:

| Feature | Piperidine | Pyrrolidine | Morpholine |

|---|---|---|---|

| Ring size | 6-membered | 5-membered | 6-membered |

| Heteroatoms | 1 N | 1 N | 1 N, 1 O |

| Bioactivity | CNS modulation | Alkaloid basis | Solubility enhancer |

| Example derivative | This compound | Proline | Morpholine-4-carboxylic acid |

The acetic acid substituent introduces hydrogen-bonding capacity and acidity (pKa ≈ 4.5), contrasting with non-polar piperidine analogs like 1-propylpiperidine. This functional group also aligns the compound with carboxylate-containing heterocycles, such as nipecotic acid, which are prevalent in GABA reuptake inhibitors.

Furthermore, the propyl chain enhances membrane permeability compared to shorter alkyl chains, a critical factor in blood-brain barrier penetration. This structural nuance positions this compound as a hybrid molecule, bridging the physicochemical properties of aliphatic amines and carboxylic acids.

Structure

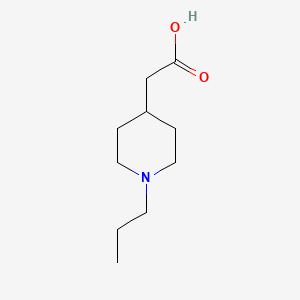

2D Structure

Properties

IUPAC Name |

2-(1-propylpiperidin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-2-5-11-6-3-9(4-7-11)8-10(12)13/h9H,2-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNJHSMOWSYJLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(CC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Propyl-piperidin-4-yl)-acetic acid typically involves the alkylation of piperidine followed by carboxylation. One common method includes:

Alkylation: Piperidine is reacted with propyl bromide in the presence of a base such as sodium hydride to form 1-propylpiperidine.

Carboxylation: The resulting 1-propylpiperidine is then treated with chloroacetic acid under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

(1-Propyl-piperidin-4-yl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

The biological activity of (1-Propyl-piperidin-4-yl)-acetic acid is influenced by its ability to interact with specific receptors and enzymes. Notable areas of research include:

- Antidepressant Effects : Piperidine derivatives are known to influence neurotransmitter systems, potentially providing antidepressant activity.

- Analgesic Properties : Similar compounds have been investigated for pain-relieving effects.

- Antimicrobial Activity : Structural analogs have shown effectiveness against various pathogens, suggesting potential applications in antimicrobial therapy.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its therapeutic potential in treating conditions such as depression and pain management. Its structural similarity to other biologically active compounds allows researchers to hypothesize about its effects on neurotransmitter systems and pain pathways.

Interaction Studies

Studies focusing on the interaction of this compound with biological targets are essential for understanding its pharmacological profile. Key aspects include:

- Binding Affinity : Investigations into how well the compound binds to various receptors.

- Selectivity : Understanding the specificity of interactions with different biological targets.

These studies are crucial for assessing the compound's safety and efficacy in clinical settings.

Case Study 1: Antidepressant Activity

Research on piperidine derivatives has shown promising results in modulating serotonin and norepinephrine levels, which are critical for mood regulation. Compounds structurally related to this compound have demonstrated similar mechanisms of action, suggesting a pathway for further investigation into its antidepressant effects.

Case Study 2: Analgesic Properties

Studies involving piperidine derivatives indicate potential analgesic effects through modulation of pain pathways. Investigating the analgesic properties of this compound could yield valuable insights into new pain management therapies.

Mechanism of Action

The mechanism of action of (1-Propyl-piperidin-4-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional variations among piperidine-acetic acid derivatives significantly influence their physicochemical properties, synthetic accessibility, and biological activity. Below is a detailed comparison with key analogs:

Physicochemical Properties

- Acidity: The electron-donating propyl group in (1-Propyl-piperidin-4-yl)-acetic acid reduces the acetic acid moiety's acidity (pKa ~4.5–5.0) compared to derivatives with electron-withdrawing groups (e.g., 9b: pKa ~3.8–4.2 due to the cyano group) .

- Lipophilicity : Propyl and diphenylmethylene substituents increase logP values, enhancing membrane permeability, while pyridinyl and ethoxycarbonyl groups reduce logP, favoring aqueous solubility .

- Thermal Stability : Bulky substituents (e.g., diphenylmethylene) may lower melting points due to disrupted crystallinity, whereas rigid structures (e.g., pyridinyl) improve thermal stability .

Biological Activity

(1-Propyl-piperidin-4-yl)-acetic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, exploring various studies that highlight its interactions with biological systems, mechanisms of action, and potential therapeutic benefits.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a propyl group and an acetic acid moiety. This structure is significant as it influences the compound's biological interactions.

The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to various pharmacological effects. For instance, it has been investigated for its ability to inhibit pro-inflammatory cytokines, which are crucial in inflammatory responses .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains. The minimum inhibitory concentration (MIC) values for various pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 5.0 | 10.0 |

| Escherichia coli | 8.0 | 16.0 |

| Pseudomonas aeruginosa | 4.0 | 8.0 |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through its effects on cytokine release. In cellular models, it was found to significantly reduce the levels of pro-inflammatory cytokines such as IL-1β and IL-18, which are involved in inflammatory diseases . This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory disorders.

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound can induce cell death in cancer cell lines. The compound's effectiveness was evaluated using various concentrations, revealing an IC50 value indicative of its potency against specific cancer types. For example:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.0 |

| MCF-7 (breast cancer) | 20.0 |

These results highlight the compound's potential as an anticancer agent .

Case Studies

Several case studies have investigated the therapeutic applications of this compound:

- Study on Inflammatory Diseases : A study involving animal models showed that treatment with the compound resulted in reduced inflammation markers and improved clinical symptoms in conditions mimicking rheumatoid arthritis.

- Cancer Treatment : In a clinical trial assessing the efficacy of the compound in patients with advanced solid tumors, preliminary results indicated a favorable safety profile and some instances of tumor regression.

Q & A

Basic: What are the established synthetic routes for (1-Propyl-piperidin-4-yl)-acetic acid, and what critical parameters influence yield?

Answer:

The synthesis typically involves alkylation of piperidin-4-yl-acetic acid derivatives with 1-bromopropane or propyl halides under basic conditions. Key steps include:

- Alkylation : Reacting 4-piperidineacetic acid with propyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C .

- Purification : Column chromatography or recrystallization to isolate the product. Yield optimization depends on stoichiometric control of the alkylating agent, reaction time (12–24 hours), and inert atmosphere to prevent side reactions .

- Catalyst selection : Transition-metal catalysts (e.g., Rh) may enhance efficiency in carbonylation steps, analogous to methanol carbonylation for acetic acid synthesis .

Basic: Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the propyl side chain (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) and acetic acid moiety (δ 2.3–2.5 ppm for CH₂COO) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 200.165) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (210–254 nm) assess purity (>98%) and quantify residual solvents .

- X-ray Crystallography : Resolves spatial configuration, critical for verifying stereochemistry in chiral analogs .

Advanced: How does the spatial configuration of this compound influence its biological interactions?

Answer:

- Chiral Centers : Enantiomers may exhibit divergent binding affinities to targets (e.g., enzymes or receptors). Use chiral chromatography (Chiralpak AD-H column) to separate R/S configurations .

- Molecular Docking : Computational modeling predicts interactions with biological targets, such as bacterial membrane proteins (e.g., ABC transporters in Acetobacter spp.) .

- Case Study : (R)-configured analogs of similar piperidine derivatives show enhanced metabolic stability compared to (S)-forms .

Advanced: What in vitro models are suitable for studying the metabolic stability of this compound?

Answer:

- Liver Microsomes : Incubate with rat/human microsomes (37°C, NADPH system) to identify phase I metabolites via LC-MS/MS. Monitor degradation half-life (t₁/₂) .

- Bacterial Resistance Models : Test against Acetobacter strains to assess if efflux pumps (e.g., AarC system) confer resistance, mimicking acetic acid tolerance mechanisms .

- Plasma Stability Assays : Measure compound integrity in PBS or serum (37°C, 24 hours) to evaluate hydrolysis susceptibility .

Advanced: How do structural modifications at the piperidine ring affect the compound’s physicochemical properties?

Answer:

- LogP Modulation : Adding electron-withdrawing groups (e.g., -F) to the piperidine ring decreases logP (improves hydrophilicity), while propyl substitution increases lipophilicity .

- Solubility : Salt formation (e.g., sodium or hydrochloride salts) enhances aqueous solubility. Compare solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) .

- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals melting points and decomposition thresholds, critical for storage conditions .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?

Answer:

- Quality Control (QC) Protocols : Implement in-process checks (e.g., TLC or inline IR spectroscopy) during alkylation and purification .

- Design of Experiments (DOE) : Optimize reaction parameters (temperature, solvent ratio) using response surface methodology .

- Statistical Analysis : Use ANOVA to identify critical variables (e.g., propyl halide purity, catalyst aging) contributing to yield fluctuations .

Advanced: How can researchers resolve contradictions in reported bioactivity data for piperidine-acetic acid derivatives?

Answer:

- Meta-Analysis : Cross-reference studies using standardized assays (e.g., MIC values against E. coli in pH-controlled media) .

- Proteomic Profiling : Compare protein binding patterns via SPR (Surface Plasmon Resonance) to identify off-target interactions .

- Reproducibility Checks : Validate findings across multiple labs using harmonized protocols (e.g., OECD Guidelines for chemical testing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.